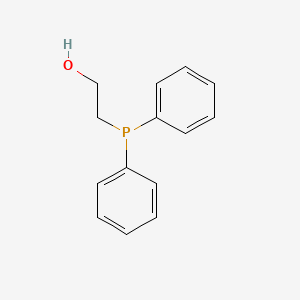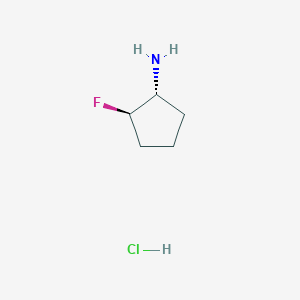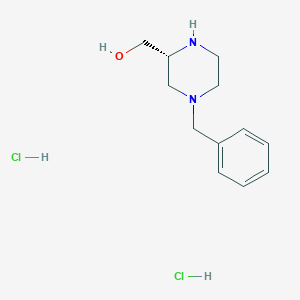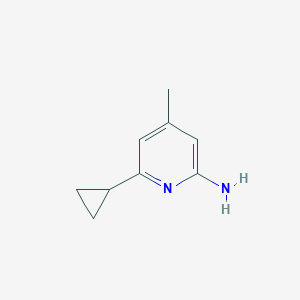
2-(Diphenylphosphino)ethanol
Descripción general
Descripción
2-(Diphenylphosphino)ethanol: is an organophosphorus compound with the molecular formula C14H15OP . It is characterized by the presence of a phosphine group (diphenylphosphino) attached to an ethanol moiety. This compound is widely used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Diphenylphosphino)ethanol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with ethylene oxide under controlled conditions. The reaction typically proceeds as follows:
Ph2P-H+CH2CH2O→Ph2P-CH2CH2OH
The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the phosphine on the ethylene oxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may also involve the use of solvents such as toluene or tetrahydrofuran to dissolve the reactants and facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Diphenylphosphino)ethanol undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Complexation: The compound readily forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used to oxidize the phosphine group.
Substitution: Reagents like or can be used to substitute the hydroxyl group.
Complexation: Transition metals such as , , and are commonly used to form complexes with this compound.
Major Products:
Phosphine oxide: is a major product of the oxidation reaction.
Substituted phosphine derivatives: are formed through substitution reactions.
Metal complexes: are formed through complexation reactions.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize transition metal complexes. These complexes are often employed as catalysts in various organic transformations, including and .
Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme mechanisms.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs that require metal-catalyzed reactions.
Industry: this compound is used in the production of fine chemicals and in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphino)ethanol primarily involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with the metal center, stabilizing the metal complex and facilitating the catalytic cycle. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the metal complex.
Comparación Con Compuestos Similares
1,2-Bis(diphenylphosphino)ethane: This compound has two phosphine groups attached to an ethane backbone, making it a bidentate ligand.
2-(Diphenylphosphino)benzoic acid: This compound has a phosphine group attached to a benzoic acid moiety, providing different coordination properties.
Triphenylphosphine: A widely used monodentate phosphine ligand with three phenyl groups attached to the phosphorus atom.
Uniqueness: 2-(Diphenylphosphino)ethanol is unique due to the presence of both a phosphine group and a hydroxyl group. This dual functionality allows it to participate in a wider range of reactions and form more diverse complexes compared to other phosphine ligands. The hydroxyl group also provides additional opportunities for hydrogen bonding and other interactions, enhancing its versatility in catalysis and coordination chemistry.
Propiedades
IUPAC Name |
2-diphenylphosphanylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15OP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBKBPXLDZLBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid](/img/structure/B3393286.png)


![tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid](/img/structure/B3393313.png)






![(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid](/img/structure/B3393364.png)


